molecular formula C20H25NO4S2 B13031017 (Methyl(oxo)sulfonio)methane(R)-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide

(Methyl(oxo)sulfonio)methane(R)-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide

Cat. No.: B13031017
M. Wt: 407.6 g/mol
InChI Key: CDASWPBYVCLRDG-LMOVPXPDSA-N
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Description

(Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide is a complex organic compound that features a sulfonium group, a benzyloxycarbonyl-protected amino group, and a phenylthio-substituted butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide can be achieved through a multi-step process:

    Formation of the sulfonium group: This can be done by reacting dimethyl sulfoxide (DMSO) with an appropriate alkylating agent under basic conditions.

    Introduction of the benzyloxycarbonyl-protected amino group: This step involves the protection of an amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

    Formation of the phenylthio-substituted butanone moiety: This can be achieved by reacting a suitable thiol with a butanone derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfonium group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Free amines

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: The sulfonium group can act as a catalyst in certain organic reactions.

Biology

    Bioconjugation: The amino group can be used to attach the compound to biomolecules for various applications.

Medicine

    Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals.

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide would depend on its specific application. Generally, the sulfonium group can participate in nucleophilic substitution reactions, while the amino and carbonyl groups can engage in hydrogen bonding and other interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (Methyl(oxo)sulfonio)methane: A simpler compound with a sulfonium group.

    ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide: A compound lacking the sulfonium group but retaining the other functional groups.

Uniqueness

The combination of the sulfonium group, benzyloxycarbonyl-protected amino group, and phenylthio-substituted butanone moiety makes (Methyl(oxo)sulfonio)methane®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide unique

Properties

Molecular Formula

C20H25NO4S2

Molecular Weight

407.6 g/mol

InChI

InChI=1S/C18H19NO3S.C2H6OS/c1-14(20)17(13-23-16-10-6-3-7-11-16)19-18(21)22-12-15-8-4-2-5-9-15;1-4(2)3/h2-11,17,20H,1,12-13H2,(H,19,21);1-2H3/t17-;/m0./s1

InChI Key

CDASWPBYVCLRDG-LMOVPXPDSA-N

Isomeric SMILES

C[SH+](=O)C.C=C([C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)[O-]

Canonical SMILES

C[SH+](=O)C.C=C(C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)[O-]

Origin of Product

United States

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